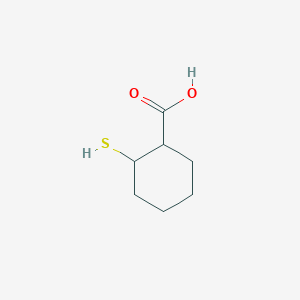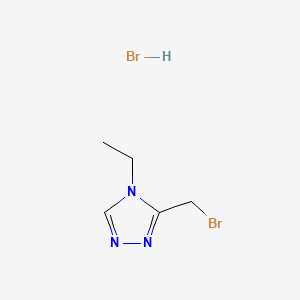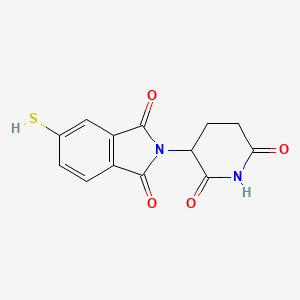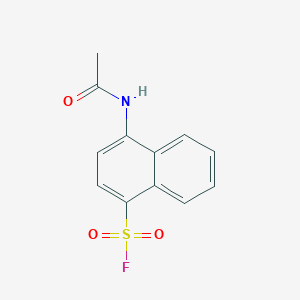![molecular formula C19H17FN2O B15303011 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidin-4-one moiety linked to a phenyl ring, which is further substituted with a 5-fluoro-1H-indole group. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Piperidin-4-one: The 5-fluoroindole is then coupled with a phenylpiperidin-4-one derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be compared with other indole derivatives, such as:
1-(5-fluoro-1H-indol-2-yl)-2-phenylethanone: Similar structure but lacks the piperidin-4-one moiety, resulting in different biological activities.
1-(5-fluoro-1H-indol-2-yl)-3-phenylpropan-1-one: Contains a longer carbon chain, affecting its reactivity and pharmacokinetics.
1-(5-fluoro-1H-indol-2-yl)-4-phenylbutan-1-one: Another variant with a different carbon chain length, leading to distinct properties.
The uniqueness of this compound lies in its specific combination of the indole and piperidin-4-one moieties, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C19H17FN2O |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H17FN2O/c20-15-4-5-18-14(10-15)12-19(21-18)13-2-1-3-16(11-13)22-8-6-17(23)7-9-22/h1-5,10-12,21H,6-9H2 |
Clave InChI |
LRLUBDWIOHGFNT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=CC=CC(=C2)C3=CC4=C(N3)C=CC(=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)






amine dihydrochloride](/img/structure/B15302997.png)

![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
